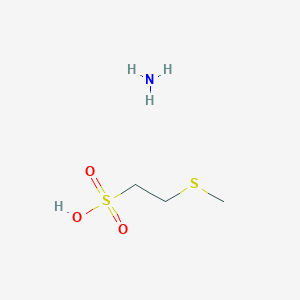

Methyl coenzyme M (ammonium)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl coenzyme M (ammonium) is a crucial compound in the field of biochemistry, particularly in the study of methanogenesis and anaerobic oxidation of methane. It is a central component in the enzymatic process that produces methane, a significant greenhouse gas and energy source. The compound is involved in the final step of methane production in methanogenic archaea and the initial step of methane oxidation in anaerobic methanotrophic archaea .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl coenzyme M (ammonium) involves complex biochemical pathways. The enzyme methyl-coenzyme M reductase (MCR) catalyzes the final step of methanogenesis, converting methyl coenzyme M to methane. This process requires the presence of coenzyme F430, a nickel-containing tetrapyrrole prosthetic group .

Industrial Production Methods

advancements in heterologous expression systems have opened up possibilities for producing MCR and its variants in laboratory settings .

Análisis De Reacciones Químicas

Types of Reactions

Methyl coenzyme M (ammonium) primarily undergoes redox reactions. The key reaction is the reduction of methyl coenzyme M to methane, catalyzed by MCR. This reaction involves the transfer of electrons and protons, facilitated by the nickel center in coenzyme F430 .

Common Reagents and Conditions

The reduction of methyl coenzyme M requires specific conditions, including an anaerobic environment and the presence of coenzyme F430. The reaction is highly dependent on the redox state of the nickel center, which can exist in multiple oxidation states (Ni(I), Ni(II), and Ni(III)) .

Major Products

The primary product of the reduction of methyl coenzyme M is methane. This reaction is a critical step in the global carbon cycle and has significant implications for energy production and greenhouse gas emissions .

Aplicaciones Científicas De Investigación

Methyl coenzyme M (ammonium) has numerous applications in scientific research:

Mecanismo De Acción

The mechanism of action of methyl coenzyme M (ammonium) involves the catalytic activity of MCR. The enzyme facilitates the reduction of methyl coenzyme M to methane through a series of redox reactions. The nickel center in coenzyme F430 plays a crucial role in this process, cycling through different oxidation states to transfer electrons and protons . The enzyme’s active site and the unique post-translational modifications of MCR are critical for its function .

Comparación Con Compuestos Similares

Methyl coenzyme M (ammonium) is unique due to its specific role in methanogenesis and anaerobic oxidation of methane. Similar compounds include:

Coenzyme F430: A nickel-containing tetrapyrrole that is essential for the activity of MCR.

Methoxydotrophic pathway intermediates: Compounds involved in methanogenesis from methoxylated aromatic compounds.

Other nickel enzymes: Such as carbon monoxide dehydrogenase and acetyl-CoA synthase, which also play roles in global carbon and nitrogen cycles.

These compounds share some functional similarities but differ in their specific roles and mechanisms within various biochemical pathways.

Propiedades

Número CAS |

53501-94-3 |

|---|---|

Fórmula molecular |

C3H11NO3S2 |

Peso molecular |

173.3 g/mol |

Nombre IUPAC |

azane;2-methylsulfanylethanesulfonic acid |

InChI |

InChI=1S/C3H8O3S2.H3N/c1-7-2-3-8(4,5)6;/h2-3H2,1H3,(H,4,5,6);1H3 |

Clave InChI |

FSGSBLDVKBYXIK-UHFFFAOYSA-N |

SMILES canónico |

CSCCS(=O)(=O)O.N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,3AS)-1-(5H-dibenzo[b,f]azepin-5-yl)-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaphosphole](/img/structure/B12055071.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12055078.png)

![Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12055116.png)